molecular formula C9H9F3N2S B1333179 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-2-thiol CAS No. 318258-18-3

4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-2-thiol

Cat. No. B1333179
M. Wt: 234.24 g/mol
InChI Key: CMQQXAWOTCAVBD-UHFFFAOYSA-N
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Description

The compound “4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-2-thiol” is a derivative of quinazoline, which is a class of organic compounds with a bicyclic structure consisting of two fused six-membered aromatic rings, one of which is a benzene ring and the other is a nitrogen-containing pyrimidine ring . The “4-(Trifluoromethyl)” part suggests the presence of a trifluoromethyl group (-CF3) attached to the 4th carbon of the quinazoline ring. The “2-thiol” part indicates the presence of a thiol group (-SH) attached to the 2nd carbon of the quinazoline ring.

Scientific Research Applications

Synthesis and Derivatization

The compound has been involved in the synthesis of various substituted tetrahydroquinazolines and dihydroquinazolines. Ivachtchenko, Kovalenko, and Drushlyak (2003) developed a method for synthesizing disubstituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and trisubstituted 4-oxo-3,4-dihydroquinazoline-2-thioles, highlighting its versatility in creating combinatorial libraries of these compounds (Ivachtchenko, Kovalenko, & Drushlyak, 2003).

Asymmetric Cycloaddition

In another study, Ji, Wang, and Sun (2018) utilized a copper-catalyzed asymmetric formal [4 + 2]-cycloaddition process involving copper-allenylidenes and hexahydro-1,3,5-triazines, providing a route to chiral tetrahydroquinazolines (Ji, Wang, & Sun, 2018).

Applications in Medicinal Chemistry

Johnson et al. (2013) explored the synthesis of 5,6,7,8-tetrahydroquinolines and tetrahydronaphthyridines containing trifluoromethyl groups. These compounds are valuable in medicinal chemistry due to their partially-saturated bicyclic ring and stable CF3 group (Johnson, O'mahony, Edwards, & Duncton, 2013).

Solar Cell Applications

A study by Hilmi, Shoker, and Ghaddar (2014) involved using a thiolate/disulfide organic-based electrolyte system, including 2-methyl-5-trifluoromethyl-2H-[1,2,4]triazole-3-thiol, in dye-sensitized solar cells (DSSCs). This research demonstrates the compound's potential in renewable energy applications (Hilmi, Shoker, & Ghaddar, 2014).

Biological Activity Exploration

Ohloblina, Bushuieva, and Parchenko (2022) researched the biological activity of 1,2,4-triazole derivatives, including compounds like 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazole-3-yl)methyl)morpholine, showing a wide spectrum of biological activity and potential for medical and veterinary applications (Ohloblina, Bushuieva, & Parchenko, 2022).

properties

IUPAC Name

4-(trifluoromethyl)-5,6,7,8-tetrahydro-1H-quinazoline-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2S/c10-9(11,12)7-5-3-1-2-4-6(5)13-8(15)14-7/h1-4H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQQXAWOTCAVBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=S)N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-2-thiol

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